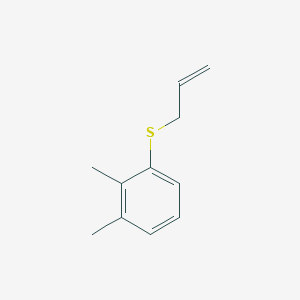

1-Allylsulfanyl-2,3-dimethylbenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethyl-3-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S/c1-4-8-12-11-7-5-6-9(2)10(11)3/h4-7H,1,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKFTPDNHCFMGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)SCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Studies on Aryl Allyl Sulfides

Quantum Chemical Calculations (DFT, NBO)

Density Functional Theory (DFT) has become a primary workhorse in the computational investigation of organic molecules due to its favorable balance of accuracy and computational cost. Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, provides a robust framework for translating the complex wavefunctions obtained from calculations into chemically intuitive concepts such as localized bonds, lone pairs, and charge distributions.

The electronic structure of an aryl allyl sulfide (B99878), such as 1-allylsulfanyl-2,3-dimethylbenzene, is key to understanding its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy and localization of the HOMO are indicative of the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO's energy and location suggest the most likely sites for nucleophilic attack.

For aryl allyl sulfides, the HOMO is typically a π-type orbital with significant contributions from the sulfur atom's lone pairs and the aromatic ring's π-system. The presence of electron-donating groups, such as the two methyl groups in 1-allylsulfanyl-2,3-dimethylbenzene, is expected to raise the energy of the HOMO, making the molecule more electron-rich and potentially more reactive towards electrophiles compared to the unsubstituted allyl phenyl sulfide. The LUMO is generally a π*-antibonding orbital distributed over the aromatic ring.

NBO analysis can quantify the charge distribution across the molecule. The sulfur atom in aryl allyl sulfides carries a partial negative charge, while the adjacent carbon atoms of the allyl and aryl groups bear partial positive charges. This charge distribution influences the molecule's electrostatic interactions and preferred sites of reaction.

Table 1: Calculated Frontier Orbital Energies for a Model Aryl Allyl Sulfide (Allyl Phenyl Sulfide)

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| M06/6-311G** | -8.11 | -0.43 | 7.68 |

| B3LYP/6-311++G(2d,p) | -7.98 | -0.55 | 7.43 |

Note: These values are for the parent compound, allyl phenyl sulfide, and serve as a baseline for understanding the electronic structure. The presence of two methyl groups on the benzene (B151609) ring in 1-allylsulfanyl-2,3-dimethylbenzene would likely lead to a slight increase in the HOMO energy and a minor change in the LUMO energy.

A significant area of computational study for aryl allyl sulfides is the elucidation of reaction mechanisms, particularly for rearrangements like the thio-Claisen rearrangement. This psu.edupsu.edu-sigmatropic rearrangement involves the thermal conversion of an aryl allyl sulfide to the corresponding o-allylthiophenol.

DFT calculations have been instrumental in mapping out the potential energy surface for this reaction, identifying the transition state, and confirming the concerted, pericyclic nature of the mechanism. researchgate.net The transition state is characterized by a six-membered, chair-like conformation where the C-S bond is partially broken and a new C-C bond between the allyl group and the ortho-position of the aromatic ring is partially formed. researchgate.net The identification of a single imaginary frequency in the vibrational analysis of the calculated transition state structure confirms it as a true saddle point on the potential energy surface connecting the reactant and the intermediate. researchgate.net

For 1-allylsulfanyl-2,3-dimethylbenzene, the presence of the methyl groups at the 2- and 3-positions would influence the regioselectivity of the rearrangement, favoring the formation of 6-allyl-2,3-dimethylthiophenol.

Quantum chemical calculations provide crucial data on the energetics of reactions, including activation energies and reaction enthalpies. For the thio-Claisen rearrangement of aryl allyl sulfides, DFT studies have shown that the reaction is typically endothermic, requiring an input of energy to proceed. This is in contrast to the analogous oxygen-containing Claisen rearrangement, which is often exothermic. The endothermicity is attributed to the relative strengths of the bonds being broken and formed.

The activation energy for the thio-Claisen rearrangement is also significant, reflecting the thermal conditions often required for this reaction. Computational studies on allyl phenyl sulfide provide a good estimate for the energetic barrier that would need to be overcome for the rearrangement of 1-allylsulfanyl-2,3-dimethylbenzene.

Table 2: Calculated Energetics for the Thio-Claisen Rearrangement of Allyl Phenyl Sulfide

| Computational Method | Activation Enthalpy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| CBS-QB3 | 29.8 | 6.7 |

| M06-2X/6-311+G(d,p) | 31.5 | 7.9 |

Note: These values are for the parent compound, allyl phenyl sulfide. The methyl substituents in 1-allylsulfanyl-2,3-dimethylbenzene may slightly alter these values due to steric and electronic effects.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. These simulations can provide insights into conformational dynamics, solvation effects, and transport properties. However, a review of the current scientific literature indicates that while MD simulations are extensively used for large biomolecules and materials science applications, their application to the study of small, flexible organic molecules like 1-allylsulfanyl-2,3-dimethylbenzene is less common. Quantum chemical calculations focusing on static properties and reaction pathways appear to be the predominant theoretical approach for this class of compounds.

Structure-Reactivity Relationships from Computational Models

Computational models, primarily based on DFT, have been instrumental in establishing structure-reactivity relationships for aryl allyl sulfides. A key aspect of this is understanding how substituents on the aromatic ring influence the electronic properties and, consequently, the reactivity of the molecule.

The presence of electron-donating groups, such as the methyl groups in 1-allylsulfanyl-2,3-dimethylbenzene, increases the electron density on the aromatic ring and the sulfur atom. As discussed in the context of frontier orbitals, this raises the HOMO energy, making the molecule a better electron donor. This enhanced nucleophilicity can affect its participation in reactions with electrophiles.

In the context of the thio-Claisen rearrangement, computational studies have shown that the electronic nature of substituents on the aryl ring can modulate the activation barrier. While the effect is not always straightforward, electron-donating groups can influence the stability of the transition state. Furthermore, the steric bulk of substituents at the ortho positions can impact the feasibility and rate of the rearrangement. For 1-allylsulfanyl-2,3-dimethylbenzene, the 2-methyl group would sterically interact with the incoming allyl group in the transition state, which could potentially increase the activation energy compared to an unsubstituted analogue.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of Aryl Allyl Sulfides

In-situ Spectroscopy for Reaction Monitoring

In-situ spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for monitoring the real-time progress of chemical reactions without altering the reaction mixture. youtube.com This technique allows for the continuous tracking of reactant consumption, intermediate formation, and product generation by observing changes in the characteristic vibrational frequencies of functional groups. mt.comyoutube.com

For reactions involving 1-Allylsulfanyl-2,3-dimethylbenzene, such as a potential thermal or catalyzed thio-Claisen rearrangement, in-situ FTIR can provide detailed kinetic and mechanistic information. youtube.com By inserting a specialized attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected in real-time under actual reaction conditions, including high temperatures and pressures. youtube.comyoutube.com The Beer-Lambert law states that the absorbance of a specific molecular bond is directly proportional to its concentration, enabling quantitative analysis of the reaction components over time. youtube.com

In the context of a thio-Claisen rearrangement of 1-Allylsulfanyl-2,3-dimethylbenzene, researchers would monitor the decrease in absorbance of bands associated with the starting material and the corresponding increase in bands for the rearranged thiophenol product. This continuous stream of data is invaluable for optimizing reaction conditions and understanding the influence of variables like temperature, pressure, and catalyst choice. youtube.com

Table 1: Illustrative In-situ FTIR Monitoring of a Hypothesized Thio-Claisen Rearrangement

| Species | Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Trend |

| 1-Allylsulfanyl-2,3-dimethylbenzene (Reactant) | Allyl C=C Stretch | ~1640 | Decrease |

| =C-H Stretch (vinyl) | ~3080 | Decrease | |

| C-S Stretch | ~700-600 | Decrease | |

| 2,3-Dimethyl-6-(prop-2-en-1-yl)benzenethiol (Product) | S-H Stretch | ~2600-2550 | Increase |

| Aromatic C=C Stretch | Shift in ~1600-1450 region | Increase | |

| O-H Stretch (if oxidized) | ~3600-3200 | Monitor for side reactions | |

| This table is illustrative and exact wavenumbers may vary based on specific reaction conditions and molecular environment. |

Advanced Mass Spectrometry for Intermediate Identification

Advanced mass spectrometry (MS) techniques, especially electrospray ionization (ESI-MS), are indispensable for detecting and characterizing transient or low-concentration intermediates in reaction pathways. researchgate.netrsc.org ESI is a "soft" ionization method that can transfer ions from solution to the gas phase with minimal fragmentation, making it ideal for observing charged intermediates common in catalytic cycles or protonated species in solution. researchgate.netacs.org

In the study of reactions involving 1-Allylsulfanyl-2,3-dimethylbenzene, ESI-MS can provide direct evidence for proposed mechanistic steps. acs.org For instance, in a catalyzed C-S coupling reaction, ESI-MS could potentially detect catalyst-substrate complexes or other charged species that are part of the catalytic cycle. researchgate.net The high sensitivity of modern mass spectrometers allows for the detection of species that exist at concentrations far too low to be observed by other methods like NMR. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected ion (a technique known as collision-activated dissociation or CAD), can provide structural information about the detected intermediates. nih.gov By analyzing the fragmentation patterns, chemists can confirm the elemental composition and connectivity of transient species, lending strong support to a proposed reaction mechanism. nih.gov This is particularly useful for distinguishing between potential isomeric intermediates.

Table 2: Hypothetical ESI-MS Analysis for Mechanistic Study of 1-Allylsulfanyl-2,3-dimethylbenzene

| Species | Formula | Ion Type | Expected m/z (Monoisotopic) | Role in Reaction |

| 1-Allylsulfanyl-2,3-dimethylbenzene | C₁₁H₁₄S | [M+H]⁺ | 179.09 | Reactant |

| Transition State Complex (Hypothetical) | C₁₁H₁₄S | [M+H]⁺ | 179.09 | Intermediate |

| 2,3-Dimethyl-6-(prop-2-en-1-yl)benzenethiol | C₁₁H₁₄S | [M+H]⁺ | 179.09 | Product |

| Catalyst-Substrate Adduct (e.g., with Pd) | C₁₁H₁₄SPd | [M]⁺ | 284.99 (for ¹⁰⁶Pd) | Catalytic Intermediate |

| This table is for illustrative purposes. The detection of intermediates is highly dependent on their stability and the specific reaction conditions. The product and reactant are isomers and would not be distinguished by m/z alone, but by other methods like chromatography-mass spectrometry. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of atoms, 2D NMR techniques are essential for determining the precise regiochemistry and stereochemistry of complex molecules like the potential products from reactions of 1-Allylsulfanyl-2,3-dimethylbenzene. longdom.org

Techniques such as Correlation Spectroscopy (COSY) reveal through-bond coupling between protons, allowing chemists to trace the connectivity of the carbon skeleton. slideshare.net For example, in the product of a thio-Claisen rearrangement, COSY would show correlations between the protons of the allyl group and the aromatic protons, confirming the new point of attachment. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for stereochemical assignments. youtube.com It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This through-space correlation is invaluable for determining the relative stereochemistry of substituents on a ring or the geometry of isomers. youtube.comlibretexts.org For instance, NOESY could confirm the regiochemistry of the rearranged product by showing a spatial correlation between the methylene (B1212753) protons of the newly attached allyl group and the adjacent methyl group on the aromatic ring.

Table 3: Predicted ¹H NMR Data for Regiochemical Analysis

| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key COSY/NOESY Correlations |

| 1-Allylsulfanyl-2,3-dimethylbenzene (Starting Material) | Ar-H | 7.2-6.9 | m | Ar-H ↔ Ar-H |

| CH₂ (allyl) | ~3.4 | d | CH₂ ↔ CH | |

| CH (allyl) | ~5.9 | m | CH ↔ CH₂, CH ↔ =CH₂ | |

| =CH₂ (allyl) | ~5.1 | m | =CH₂ ↔ CH | |

| CH₃ | ~2.3, ~2.2 | s | NOESY: CH₃ ↔ Ar-H | |

| 2,3-Dimethyl-6-(prop-2-en-1-yl)benzenethiol (Rearrangement Product) | Ar-H | ~6.9, ~6.7 | d | Ar-H ↔ Ar-H |

| S-H | ~3.5 | s | COSY: S-H ↔ Ar-H (if coupling occurs) | |

| CH₂ (allyl) | ~3.6 | d | COSY: CH₂ ↔ CH; NOESY: CH₂ ↔ Ar-H(ortho), CH₃ | |

| CH (allyl) | ~6.0 | m | COSY: CH ↔ CH₂, CH ↔ =CH₂ | |

| =CH₂ (allyl) | ~5.0 | m | COSY: =CH₂ ↔ CH | |

| CH₃ | ~2.2, ~2.1 | s | NOESY: CH₃ ↔ Ar-H, CH₃ ↔ CH₂ | |

| Predicted values are estimates and can vary based on solvent and experimental conditions. |

X-ray Crystallography of Derivatives and Intermediates

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and the absolute configuration of atoms in space. While obtaining suitable crystals of a starting material like 1-Allylsulfanyl-2,3-dimethylbenzene, which is a liquid at room temperature, or a transient intermediate can be challenging, the structural analysis of a stable, crystalline derivative or a trapped intermediate provides incontrovertible proof of its structure. figshare.comresearchgate.net

In the study of aryl allyl sulfides, if a reaction yields a solid product, X-ray crystallography can confirm its structure, including the exact regiochemistry and stereochemistry, which may be ambiguous from spectroscopic data alone. researchgate.net For example, the structure of a thiophenol product, such as those derived from a thio-Claisen rearrangement, can be definitively confirmed through this method. manchester.ac.ukrsc.org Similarly, if a stable intermediate in a reaction pathway can be isolated and crystallized, its X-ray structure can provide profound mechanistic insights. nih.gov The detailed structural data, including conformational features and intermolecular interactions in the crystal lattice, can help rationalize the observed reactivity. capes.gov.br

Table 4: Representative Crystallographic Data for an Organosulfur Compound Derivative

| Parameter | Example Value | Significance |

| Chemical Formula | C₁₁H₁₃SBr | Confirms elemental composition of the derivative. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. capes.gov.br |

| Unit Cell Dimensions | a = 15.4 Å, b = 9.0 Å, c = 9.1 Å, β = 99.0° | Precise dimensions of the repeating unit in the crystal. capes.gov.br |

| C-S Bond Length | 1.75 - 1.80 Å | Provides data on bond order and electronic environment. |

| C-S-C Bond Angle | 100 - 105° | Reveals geometric constraints and steric effects around the sulfur atom. |

| Dihedral Angles | Varies | Defines the conformation and three-dimensional shape of the molecule. |

| This table presents typical data for a hypothetical crystalline derivative of 1-Allylsulfanyl-2,3-dimethylbenzene and is for illustrative purposes only. |

In-depth Analysis of 1-Allylsulfanyl-2,3-dimethylbenzene in Synthetic Chemistry

The compound 1-Allylsulfanyl-2,3-dimethylbenzene is a notable substrate in organic synthesis, valued for its versatile reactivity stemming from the allyl sulfide (B99878) and dimethylbenzene moieties. Its structural features allow it to serve as a precursor for a variety of complex molecules and functional groups, and it plays a role in specialized areas such as stereoselective transformations and materials science. This article explores the diverse applications of 1-allylsulfanyl-2,3-dimethylbenzene in the field of organic synthesis.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The synthesis of aryl sulfides, including 1-Allylsulfanyl-2,3-dimethylbenzene, has traditionally relied on methods that can be inefficient and generate significant waste. nih.gov A primary challenge for future research is the development of greener and more sustainable synthetic methodologies.

Current methods for forming carbon-sulfur bonds often involve transition metal catalysis. nih.gov While effective, these methods can suffer from drawbacks such as the cost of the catalyst and the need for harsh reaction conditions. nih.gov Future research will likely focus on several key areas to address these limitations:

Catalyst-Free and Solvent-Free Approaches: Inspired by recent advancements in the synthesis of other organosulfur compounds, researchers are exploring methods that eliminate the need for both metal catalysts and hazardous solvents. nih.gov Techniques such as ball-milling have shown promise for conducting challenging organic transformations under solvent-free conditions. nih.gov Applying these mechanochemical methods to the synthesis of 1-Allylsulfanyl-2,3-dimethylbenzene from readily available starting materials could significantly improve the environmental footprint of its production. nih.gov

Mild and Efficient Catalysis: Where catalysts are necessary, the focus is on developing systems that operate under mild conditions with high efficiency. For instance, the use of Sn(OTf)2 as a catalyst for the synthesis of allyl sulfides from allyl alcohols and thiols at room temperature represents a step in this direction. thieme-connect.comthieme-connect.com Further research could adapt such methods for the specific synthesis of 1-Allylsulfanyl-2,3-dimethylbenzene, potentially leading to higher yields and reduced energy consumption. thieme-connect.comthieme-connect.com

Photo-Induced Synthesis: Transition-metal-free, photo-induced C-S cross-coupling reactions present another promising avenue for sustainable synthesis. nih.gov These methods utilize light to initiate the reaction, often at room temperature, and have demonstrated good functional group tolerance. nih.gov Exploring the applicability of these photochemical methods to the synthesis of 1-Allylsulfanyl-2,3-dimethylbenzene could offer a more environmentally friendly alternative to traditional thermal methods. nih.gov

Exploration of Novel Reactivity and Rearrangement Pathways

The allyl sulfide (B99878) moiety in 1-Allylsulfanyl-2,3-dimethylbenzene is a versatile functional group, capable of undergoing a variety of transformations. Future research will likely delve deeper into its reactivity, aiming to uncover novel reaction pathways and sigmatropic rearrangements.

The thio-Claisen rearrangement is a well-known reaction of allyl aryl sulfides. acs.org However, the specific substitution pattern of 1-Allylsulfanyl-2,3-dimethylbenzene could lead to unique and potentially useful rearrangement products. A thorough investigation of its pyrolysis and the influence of the dimethylbenzene ring on the rearrangement mechanism is warranted. acs.org

Furthermore, the development of new synthetic methods often reveals unexpected reactivity. For example, one-pot syntheses of allyl sulfides from sulfinate esters and allylsilanes have been developed, proceeding through alkoxysulfonium intermediates. oup.comresearchgate.net Applying such methodologies to precursors of 1-Allylsulfanyl-2,3-dimethylbenzene could not only provide alternative synthetic routes but also open up possibilities for new types of transformations involving these intermediates.

Integration with Flow Chemistry and Automation Technologies

The fields of flow chemistry and laboratory automation are revolutionizing how chemical synthesis is performed, offering advantages in terms of safety, scalability, and efficiency. cardiff.ac.ukfu-berlin.devapourtec.com The integration of these technologies into the synthesis and study of 1-Allylsulfanyl-2,3-dimethylbenzene presents a significant opportunity for future research.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. cardiff.ac.ukrsc.org This can lead to improved yields, reduced side-product formation, and safer handling of reactive intermediates. rsc.org The application of flow chemistry to the synthesis of allyl sulfones has already demonstrated its potential for scalability and improved efficiency. rsc.orgresearchgate.net Similar benefits could be realized for the synthesis of 1-Allylsulfanyl-2,3-dimethylbenzene.

Automated synthesis platforms, which can perform entire synthetic sequences with minimal human intervention, are becoming increasingly sophisticated. fu-berlin.desigmaaldrich.com These systems can accelerate the discovery and optimization of new reactions and synthetic routes. sigmaaldrich.com By employing automated platforms, researchers could rapidly screen a wide range of reaction conditions for the synthesis of 1-Allylsulfanyl-2,3-dimethylbenzene and explore its reactivity in a high-throughput manner.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms and predicting the properties and reactivity of molecules. tandfonline.comrsc.org Advanced computational modeling will play a crucial role in guiding the future exploration of 1-Allylsulfanyl-2,3-dimethylbenzene.

Theoretical studies can be used to:

Predict Reactivity and Rearrangement Pathways: Quantum mechanical calculations can elucidate the complex mechanisms of reactions, such as the photooxidation of allyl sulfides and their intramolecular rearrangements. rsc.org By modeling the potential energy surfaces of various reaction pathways, researchers can predict the most likely products and identify key intermediates. rsc.org

Design More Efficient Catalysts: Computational screening can accelerate the discovery of new and improved catalysts for the synthesis of 1-Allylsulfanyl-2,3-dimethylbenzene. By modeling the interactions between different catalyst candidates and the reactants, it is possible to identify those with the most favorable electronic and steric properties.

Understand Biological Interactions: If 1-Allylsulfanyl-2,3-dimethylbenzene or its derivatives are found to have biological activity, computational modeling can be used to study their interactions with biological targets. tandfonline.comnih.gov For instance, molecular docking studies can predict the binding affinity of a compound to a specific enzyme, providing insights into its potential as an inhibitor. tandfonline.comnih.gov Such studies have been used to investigate the interaction of other allyl sulfides with enzymes like CYP2E1. tandfonline.comnih.gov

By combining experimental work with advanced computational modeling, researchers can gain a deeper understanding of the fundamental chemistry of 1-Allylsulfanyl-2,3-dimethylbenzene and accelerate the development of new applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Allylsulfanyl-2,3-dimethylbenzene, and how can purity be validated?

- Methodology : A plausible route involves nucleophilic substitution between 2,3-dimethylbenzenethiol and allyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purity can be confirmed via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Deuterated xylene analogs (e.g., m-xylene-d10) can serve as internal standards for calibration. Safety protocols for handling thiols and allyl halides, including PPE and ventilation, must be strictly followed .

Q. How should researchers handle and store 1-Allylsulfanyl-2,3-dimethylbenzene to ensure stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the allylsulfanyl group. Stability assessments should include periodic HPLC analysis to monitor degradation products. Avoid contact with strong oxidizers, as sulfides are prone to oxidation . Lab hygiene practices, such as segregated waste disposal and spill containment kits, are critical .

Q. What analytical techniques are suitable for characterizing the structural and electronic properties of this compound?

- Methodology : X-ray crystallography (as demonstrated for bromo-methanesulfonyl-dimethylbenzene derivatives ) can resolve bond lengths and angles. Computational methods (DFT) complement experimental data by modeling electronic properties like HOMO-LUMO gaps. Vibrational spectroscopy (FT-IR) and UV-Vis absorption can identify functional groups and conjugation effects.

Advanced Research Questions

Q. How does the allylsulfanyl group influence the compound’s solubility, and what implications does this have for biological assays?

- Methodology : Measure molar solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO, ethanol) using shake-flask methods. Compare with analogs like 2-bromo-1,3-dimethylbenzene, where solubility thresholds (0.10–0.46 mmol/L) correlate with receptor activity cut-offs . For cell-based assays, pre-solubilize in DMSO (<1% v/v) to avoid solvent toxicity.

Q. What strategies can resolve contradictions in pharmacological data, such as receptor efficacy vs. solubility limits?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., replacing allylsulfanyl with fluoro or nitro groups). Use patch-clamp electrophysiology or radioligand binding assays to quantify receptor modulation. Analyze discrepancies using multivariate regression, incorporating parameters like logP, molecular volume, and solubility .

Q. How can crystallographic data inform the design of derivatives with enhanced stability or bioactivity?

- Methodology : Resolve the crystal structure of 1-Allylsulfanyl-2,3-dimethylbenzene to identify steric or electronic constraints. For example, in bromo-methanesulfonyl-dimethylbenzene, sulfonyl groups induce planar geometry, affecting packing interactions . Use this data to design derivatives with optimized van der Waals contacts or hydrogen-bonding motifs.

Q. What are the key considerations for scaling up synthesis while maintaining reproducibility?

- Methodology : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE). Use inline FT-IR or Raman spectroscopy for real-time monitoring. Validate batch consistency using QC metrics like enantiomeric purity (if applicable) and residual solvent levels. Reference safety protocols for large-scale handling of volatile reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.